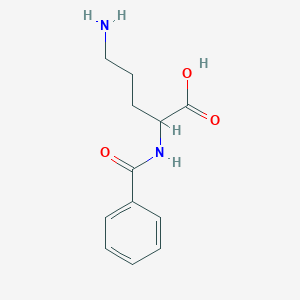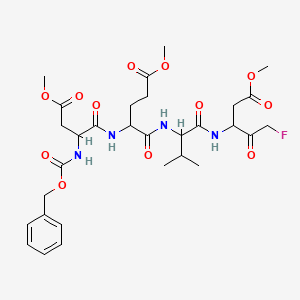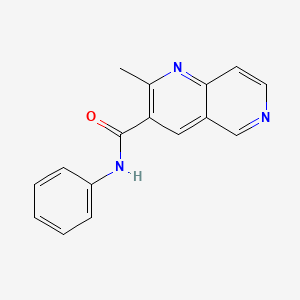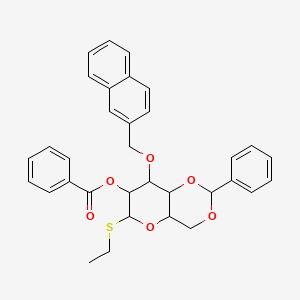![molecular formula C5H8O8S2 B13392341 2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane3,3,9,9-tetraoxide CAS No. 201419-80-9](/img/structure/B13392341.png)
2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane3,3,9,9-tetraoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane3,3,9,9-tetraoxide is a unique organic compound with the molecular formula C5H8O8S2. It is an important intermediate material used in various scientific and industrial applications, particularly in the field of lithium battery materials .
Preparation Methods
The synthesis of 2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane3,3,9,9-tetraoxide involves specific reaction conditions and routes. One common method involves the reaction of pentaerythritol with sulfuryl chloride, followed by cyclization to form the spiro compound. The reaction typically requires a controlled environment with specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These methods often involve the use of specialized equipment to maintain the necessary reaction conditions and ensure high yield and purity of the final product .
Chemical Reactions Analysis
2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane3,3,9,9-tetraoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces thiol derivatives .
Scientific Research Applications
2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane3,3,9,9-tetraoxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane3,3,9,9-tetraoxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can result in the inhibition of microbial growth or the modulation of cellular pathways, depending on the specific application .
Comparison with Similar Compounds
2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane3,3,9,9-tetraoxide can be compared with other similar compounds, such as:
Pentaerythritol cyclic disulfite: This compound shares a similar spiro structure but differs in its functional groups and reactivity.
Pentaerythrit-disulfit: Another related compound with a similar core structure but different substituents and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in various applications .
Properties
CAS No. |
201419-80-9 |
|---|---|
Molecular Formula |
C5H8O8S2 |
Molecular Weight |
260.2 g/mol |
IUPAC Name |
2,4,8,10-tetraoxa-3λ6,9λ6-dithiaspiro[5.5]undecane 3,3,9,9-tetraoxide |
InChI |
InChI=1S/C5H8O8S2/c6-14(7)10-1-5(2-11-14)3-12-15(8,9)13-4-5/h1-4H2 |
InChI Key |
YHTPVDJKWQQLPM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(COS(=O)(=O)O1)COS(=O)(=O)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![10-Methyl-4-(2-methylbut-2-enoyloxy)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylic acid](/img/structure/B13392293.png)

![(1R)-1,6,6-trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11(3aH,11aH)-dione](/img/structure/B13392322.png)

![1-[3-(Benzoylsulfanyl)-2-methylpropanoyl]-4-(phenylsulfanyl)proline](/img/structure/B13392344.png)


![N-[3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B13392371.png)
